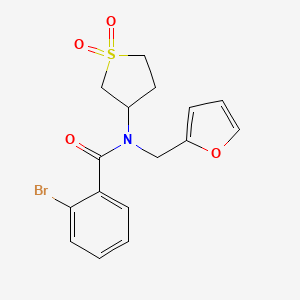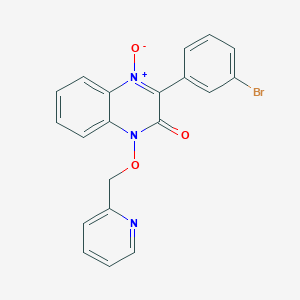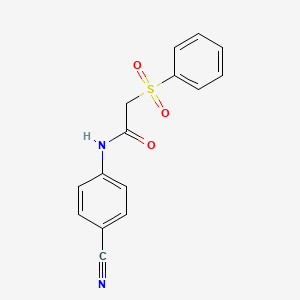![molecular formula C19H23N3O3 B4393712 N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide](/img/structure/B4393712.png)
N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide
Vue d'ensemble
Description
N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide, also known as PPBN, is a chemical compound that has gained attention for its potential use in scientific research. PPBN is a derivative of niacin, which is a B vitamin that is essential for human health. PPBN has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Applications De Recherche Scientifique
N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide has been found to have a range of applications in scientific research. It has been used as a tool to study the role of niacin in various biological processes, including energy metabolism and gene expression. This compound has also been used to investigate the effects of niacin on the immune system and inflammation. Additionally, this compound has been studied for its potential use in the treatment of various diseases, including cancer and cardiovascular disease.
Mécanisme D'action
The mechanism of action of N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide is not fully understood, but it is believed to involve the activation of a specific receptor called GPR109A. This receptor is found on the surface of certain cells, including immune cells and adipocytes. Activation of GPR109A by this compound leads to a range of biochemical and physiological effects, including the regulation of energy metabolism and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to regulate energy metabolism by increasing the breakdown of fats and the production of energy. This compound has also been found to regulate inflammation by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential use in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, this compound has been found to have low toxicity, making it a safe tool for research. However, there are also limitations to its use. This compound has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has not been extensively studied in humans, so its effects in humans are not fully understood.
Orientations Futures
There are several future directions for research on N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide. One area of interest is the potential use of this compound in the treatment of cancer. This compound has been found to have anti-cancer properties in vitro, and further research is needed to determine its potential use in vivo. Additionally, this compound has been studied for its potential use in the treatment of cardiovascular disease, and further research is needed to determine its effectiveness in humans. Finally, this compound has been found to have potential applications in the field of immunology, and further research is needed to determine its role in the immune system.
Propriétés
IUPAC Name |
N-[3-[(3-propoxybenzoyl)amino]propyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-12-25-17-8-3-6-15(13-17)18(23)21-10-5-11-22-19(24)16-7-4-9-20-14-16/h3-4,6-9,13-14H,2,5,10-12H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRQZAZMMZFHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCCCNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4393636.png)
![ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate](/img/structure/B4393649.png)

![N-isopropyl-2-(2-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4393664.png)
![2-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4393670.png)

![methyl 2-amino-1',5'-dimethyl-2'-oxo-1',2'-dihydrospiro[indeno[2,1-d][1,3]oxazole-4,3'-pyrrole]-4'-carboxylate](/img/structure/B4393682.png)
![4-chloro-2-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4393683.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxybenzamide](/img/structure/B4393684.png)
![N~1~-(3-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4393690.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-ethyl-4-fluorobenzenesulfonamide](/img/structure/B4393702.png)

![4-fluoro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4393725.png)

